

JNJ-1250132 vs. Mifepristone: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-1250132	
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This guide provides a detailed comparison of the mechanisms of action of two prominent steroidal modulators, **JNJ-1250132** and mifepristone. Both compounds interact with the progesterone receptor (PR) and the glucocorticoid receptor (GR), but exhibit distinct molecular interactions that lead to different pharmacological profiles. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the signaling pathways involved.

Molecular Profile and Quantitative Comparison

JNJ-1250132 is a potent steroidal progesterone receptor (PR) antagonist.[1] Mifepristone (also known as RU-486) is a synthetic steroid that acts as a competitive antagonist at both the progesterone and glucocorticoid receptors.[2][3] The binding affinities and inhibitory concentrations for both compounds are summarized below.



Target Receptor	Parameter	JNJ-1250132	Mifepristone
Progesterone Receptor (PR)	IC50	1.3 nM[1]	0.2 nM[4]
Ki	-	~1.9 nM[5]	
Glucocorticoid Receptor (GR)	IC50	0.50 nM[1]	2.6 nM[4]
Ki	-	~2 nM[5]	
Androgen Receptor (AR)	IC50	5.6 nM (rat)[1]	-
Estrogen Receptor (ER)	IC50	>3000 nM (human)[1]	-

Table 1: Comparative In Vitro Binding Affinities and Inhibitory Concentrations. IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand. Ki values represent the inhibition constant for binding to the receptor.

Mechanism of Action: A Tale of Two Antagonists

While both **JNJ-1250132** and mifepristone are classified as PR antagonists, their mechanisms of action at the molecular level show significant divergence.

Mifepristone acts as a classic competitive antagonist. It binds to the ligand-binding pocket of both the progesterone and glucocorticoid receptors, preventing the natural hormones (progesterone and cortisol, respectively) from binding and activating the receptor.[2][6] This blockade of the progesterone receptor leads to the breakdown of the uterine lining, cervical softening, and increased uterine sensitivity to prostaglandins.[7] At higher doses, its antagonism of the glucocorticoid receptor is utilized in the treatment of Cushing's syndrome.[3]

JNJ-1250132, on the other hand, exhibits a more nuanced mechanism. While it is a high-affinity ligand for the progesterone receptor, its antagonistic action is characterized by its ability to inhibit the binding of the human progesterone receptor to its DNA response element (Progesterone Response Element - PRE) in vitro.[9] This is a key distinction from mifepristone,

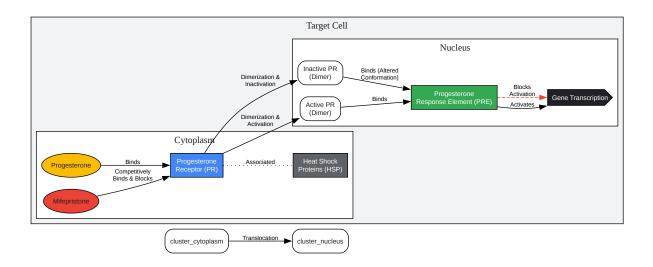


which promotes the binding of the receptor to DNA.[9] However, paradoxically, proteolytic analysis reveals that **JNJ-1250132** induces a receptor conformation that is more similar to that induced by mifepristone than other antagonists like onapristone.[9] This unique combination of properties suggests that **JNJ-1250132** may have a novel clinical profile.[9] Like mifepristone, **JNJ-1250132** also acts as a glucocorticoid antagonist in vivo.[9]

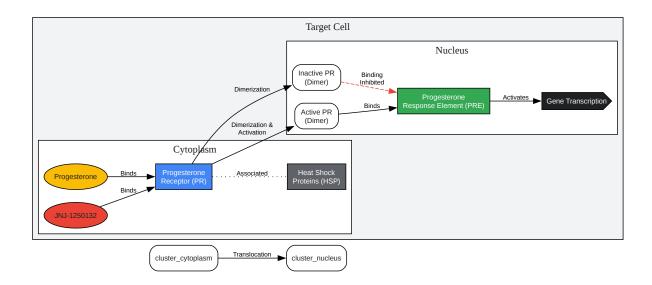
Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for mifepristone and **JNJ-1250132** at the progesterone receptor.

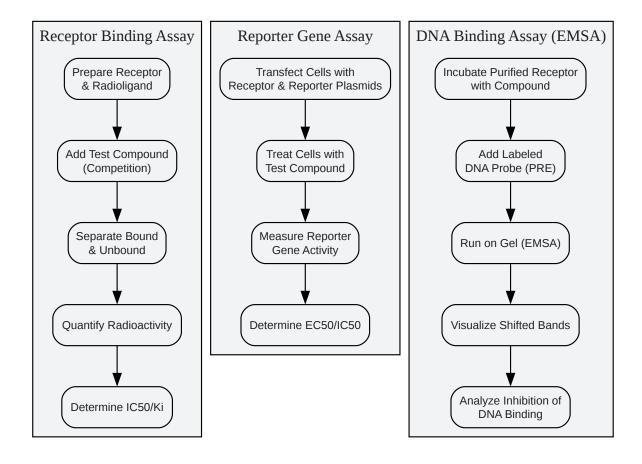












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- To cite this document: BenchChem. [JNJ-1250132 vs. Mifepristone: A Comparative Guide to their Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672993#jnj-1250132-vs-mifepristone-mechanismof-action]

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